1,2-Dihydroxyphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19551-04-3 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-1,2-diol |
InChI |
InChI=1S/C14H10O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,15-16H |
InChI Key |
HNMUTKMLCMUDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydroxyphenanthrene and Its Analogues
Chemical Synthesis Pathways for 1,2-Dihydroxyphenanthrene
The creation of the this compound core relies on established organic chemistry reactions, primarily through multi-step pathways that build the phenanthrene (B1679779) structure from simpler aromatic precursors.
Multi-Step Organic Synthesis Approaches (e.g., from dimethoxybenzaldehyde via stilbene (B7821643) intermediates)
A common and effective route to this compound begins with a substituted benzaldehyde, specifically 3,4-dimethoxybenzaldehyde (B141060). This multi-step process leverages the Wittig reaction to form a stilbene intermediate, which is then cyclized to create the phenanthrene skeleton.
The synthesis commences with the reaction of 3,4-dimethoxybenzaldehyde with benzyltriphenylphosphonium (B107652) bromide. In the presence of a strong base like potassium t-butoxide in a solvent such as toluene, this reaction yields a mixture of (E)- and (Z)-3,4-dimethoxystilbene. This stilbene derivative is the direct precursor to the phenanthrene ring system. The final key step is the demethylation of the resulting 1,2-dimethoxyphenanthrene (B14289248) to yield the target molecule, this compound.
Table 1: Key Reactions in the Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde | Benzyltriphenylphosphonium bromide, Potassium t-butoxide, Toluene | (E,Z)-3,4-Dimethoxystilbene |
| 2 | (E,Z)-3,4-Dimethoxystilbene | O₂, I₂, UV irradiation | 1,2-Dimethoxyphenanthrene |
| 3 | 1,2-Dimethoxyphenanthrene | Demethylating agent (e.g., BBr₃) | This compound |
Oxidative Cyclization Reactions in Phenanthrene Synthesis
The pivotal transformation in the synthesis of phenanthrenes from stilbene precursors is the oxidative cyclization, often referred to as the Mallory reaction. mdpi.com This photochemical process is the standard method for forming the phenanthrene core. mdpi.com
In this reaction, the (Z)-stilbene isomer, which is in photochemical equilibrium with the (E)-isomer, undergoes a 6π-electrocyclization upon UV irradiation to form a dihydrophenanthrene intermediate. This intermediate is then oxidized to the stable aromatic phenanthrene system. mdpi.com A common and effective oxidant for this step is iodine in the presence of oxygen (air). mdpi.com This method is compatible with various substituents, including the methoxy (B1213986) groups present in the synthesis of 1,2-dimethoxyphenanthrene. mdpi.com Continuous flow photoreactors have been developed to improve the scalability and efficiency of this classical reaction.
Preparation of Functionalized Phenanthrenediol Derivatives
To facilitate characterization, purification, and further functionalization, this compound is often converted into its more stable dimethoxy or diacetate derivatives.
Synthesis of Dimethoxy Derivatives (e.g., 1,2-Dimethoxyphenanthrene)
As outlined in the multi-step synthesis (Section 2.1.1), 1,2-dimethoxyphenanthrene is the direct product of the oxidative photocyclization of 3,4-dimethoxystilbene. amazonaws.com This derivative is a key intermediate, as the methoxy groups are stable protecting groups for the hydroxyl functionalities during various reaction conditions. The synthesis involves the initial formation of the stilbene followed by the UV-promoted, iodine-catalyzed cyclization. amazonaws.com The resulting 1,2-dimethoxyphenanthrene can be isolated and purified using standard chromatographic techniques.
Synthesis of Diacetate Derivatives
The diacetate derivative of this compound is another important functionalized form. Acetylation of the hydroxyl groups is typically achieved using standard laboratory procedures. The reaction involves treating the diol with acetic anhydride (B1165640) in the presence of a base, such as pyridine. scispace.com This reaction proceeds readily at room temperature to afford the corresponding 1,2-diacetoxyphenanthrene. scispace.com These diacetate compounds are often crystalline solids, which can simplify purification, and the acetyl groups can be easily removed by hydrolysis to regenerate the diol when needed. researchgate.net
Table 2: Synthesis of Functionalized Derivatives
| Derivative | Precursor | Reagents |
|---|---|---|
| 1,2-Dimethoxyphenanthrene | (E,Z)-3,4-Dimethoxystilbene | O₂, I₂, UV light |
| 1,2-Diacetoxyphenanthrene | This compound | Acetic anhydride, Pyridine |
Chemo-Enzymatic Synthesis Considerations
The integration of enzymatic transformations with chemical synthesis, known as a chemo-enzymatic approach, offers powerful tools for creating complex molecules with high selectivity. In the context of this compound, enzymatic reactions can be employed for specific modifications, such as glycosylation.
For instance, glycosyltransferase enzymes can catalyze the transfer of a sugar moiety to the hydroxyl groups of phenanthrenediols. Specifically, the reaction involving the catalysis of this compound with UDP-glucose can produce 2-hydroxy-1-phenanthryl-beta-D-glucopyranoside. This highlights the potential for using enzymes like glycosyltransferases to create glycosylated derivatives of this compound. researchgate.net Such enzymatic steps can introduce structural diversity that is often challenging to achieve through purely chemical methods. researchgate.netnih.gov
Mechanistic Investigations of Biochemical Transformations Involving 1,2 Dihydroxyphenanthrene
Enzymatic Formation of 1,2-Dihydroxyphenanthrene from Phenanthrene (B1679779)
The microbial degradation of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a key process in the environmental fate of this pollutant. The initial steps of this degradation often involve the formation of dihydroxylated intermediates, including this compound. This transformation is a multi-step enzymatic process initiated by the activation of the aromatic ring.
Role of Dioxygenases in Initial Aromatic Ring Activation (e.g., 1,2-dioxygenation)
The aerobic bacterial degradation of phenanthrene is typically initiated by a multi-component enzyme system known as aromatic-ring dioxygenase. frontiersin.org This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the phenanthrene molecule, leading to the formation of a cis-dihydrodiol. frontiersin.orgmdpi.com Specifically, for the formation of a precursor to this compound, the dioxygenase attacks the 1,2-positions of the phenanthrene ring. nih.govoup.com This reaction produces cis-1,2-dihydroxy-1,2-dihydrophenanthrene. gavinpublishers.comajol.info
This initial dioxygenation is a critical activation step, breaking the aromaticity of one of the rings and making the molecule more susceptible to further enzymatic attack. While dioxygenation can also occur at other positions, such as the 3,4- and 9,10-carbons, the 1,2-dioxygenation is the specific route leading to the formation of this compound. nih.govresearchgate.net In some bacteria, such as Burkholderia sp. C3, both 1,2- and 3,4-dioxygenation occur, with 3,4-dioxygenation being the dominant pathway. nih.gov
Several bacterial genera, including Pseudomonas, Mycobacterium, and Stenotrophomonas, have been shown to possess the enzymatic machinery for phenanthrene degradation. nih.govpjoes.com The genes encoding these dioxygenases, often designated as pahA or phn, have been identified and characterized in various phenanthrene-degrading bacteria. nih.govnih.gov For instance, in Pseudomonas putida OUS82, the pahA gene cluster encodes the components of the dioxygenase responsible for this initial transformation. nih.gov
| Step | Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Phenanthrene 1,2-dioxygenase | Phenanthrene | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | Dioxygenation |
| 2 | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene dehydrogenase | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | This compound | Dehydrogenation |
Dehydrogenation of cis-1,2-Dihydroxy-1,2-dihydrophenanthrene Precursors
Following the initial dioxygenation, the resulting cis-1,2-dihydroxy-1,2-dihydrophenanthrene undergoes a dehydrogenation reaction to form this compound. nih.govgavinpublishers.comajol.info This step is catalyzed by a cis-dihydrodiol dehydrogenase, an NAD+-dependent enzyme. tandfonline.comqmul.ac.uk This enzyme removes two hydrogen atoms from the dihydrodiol, re-aromatizing the ring and forming the catechol derivative, this compound.
The enzyme cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase has been shown to also act on cis-phenanthrene dihydrodiol, albeit at a lower rate. qmul.ac.uk In Alcaligenes faecalis AFK2, a cis-phenanthrene dihydrodiol dehydrogenase has been purified and characterized, demonstrating the specific enzymatic activity required for this transformation. tandfonline.comenzyme-database.orggenome.jp The genes encoding these dehydrogenases, such as pahB, have been identified alongside the dioxygenase genes, indicating a coordinated genetic regulation of the pathway. nih.gov
Catabolic Pathways of this compound by Microorganisms
Once formed, this compound is a key intermediate that is further metabolized by microorganisms through ring-fission mechanisms. These pathways are crucial for breaking down the complex aromatic structure into simpler compounds that can enter central metabolic pathways.
Ring-Fission Mechanisms of this compound
The aromatic ring of this compound is susceptible to cleavage by dioxygenase enzymes. The mode of cleavage, whether between the two hydroxyl groups (intradiol) or adjacent to one of the hydroxyl groups (extradiol), determines the subsequent metabolic route.
Meta-cleavage, or extradiol cleavage, involves the enzymatic cleavage of the bond adjacent to the hydroxylated carbons in the aromatic ring of this compound. This reaction is catalyzed by an extradiol dioxygenase. In the context of phenanthrene degradation, the meta-cleavage of this compound leads to the formation of 2-hydroxy-1-naphthoic acid. nih.gov This is a dominant degradation pathway for phenanthrene diols in many bacteria. nih.gov
The resulting 2-hydroxy-1-naphthoic acid can then be further metabolized. In some bacteria, it is converted to 1,2-dihydroxynaphthalene, which then enters the naphthalene (B1677914) degradation pathway. oup.com In a novel pathway observed in Staphylococcus sp. strain PN/Y, 2-hydroxy-1-naphthoic acid undergoes another meta-cleavage to form trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid. researchgate.net This highlights the diversity of meta-cleavage strategies employed by different microorganisms. The accumulation of 5,6-benzocoumarin is also an indicator of the meta-cleavage of this compound. nih.govresearchgate.net
Ortho-cleavage, or intradiol cleavage, involves the breaking of the bond between the two hydroxyl groups of this compound. This reaction is catalyzed by an intradiol dioxygenase. The ortho-cleavage of this compound can lead to the formation of intermediates that are eventually funneled into the phthalate (B1215562) pathway.
While meta-cleavage is often the more dominant route for phenanthrene diols, ortho-cleavage pathways have also been identified. nih.govnih.gov For instance, in the degradation of phenanthrene by Mycobacterium aromativorans JS19b1(T), both ortho- and meta-cleavage products of this compound were detected. nih.gov The ortho-cleavage product, 2-(2-carboxy-vinyl)-naphthalene-1-carboxylic acid, is further metabolized to naphthalene-1,2-dicarboxylic acid and then to 1,2-dihydroxynaphthalene. nih.gov This demonstrates that in some organisms, both cleavage pathways can operate simultaneously, leading to a branched degradation network.
| Cleavage Type | Enzyme Type | Initial Product(s) | Subsequent Pathway |
|---|---|---|---|
| Meta-Cleavage (Extradiol) | Extradiol Dioxygenase | 2-Hydroxy-1-naphthoic acid, 5,6-Benzocoumarin | Naphthalene degradation pathway, Novel meta-cleavage pathways |
| Ortho-Cleavage (Intradiol) | Intradiol Dioxygenase | 2-(2-Carboxy-vinyl)-naphthalene-1-carboxylic acid | Phthalate pathway |
Meta-Cleavage Pathways (Extradiol Cleavage)
Subsequent Metabolism of Ring-Fission Products
Following the initial enzymatic cleavage of the this compound ring, a cascade of biochemical reactions ensues, leading to the formation of various intermediate compounds. These metabolic pathways are crucial for the complete mineralization of the phenanthrene molecule. The subsequent metabolism involves several key products, including 2-hydroxy-1-naphthoic acid, 1,2-dihydroxynaphthalene, phthalic acid, salicylic (B10762653) acid, and benzocoumarins.
Formation and Fate of 2-Hydroxy-1-naphthoic Acid
The formation of 2-hydroxy-1-naphthoic acid is a significant step in the degradation of phenanthrene, arising from the meta-cleavage of this compound. This process is initiated by the dioxygenation at the 1,2-position of phenanthrene, leading to the formation of cis-1,2-dihydroxy-1,2-dihydrophenanthrene. Subsequent enzymatic dehydrogenation yields this compound. The meta-cleavage of this diol results in the production of 2-hydroxy-1-naphthoic acid. researchgate.netresearchgate.netwisdomlib.org
Several bacterial strains have been identified to metabolize phenanthrene through this pathway. For instance, Staphylococcus sp. strain PN/Y utilizes this pathway, where 2-hydroxy-1-naphthoic acid is further processed through a novel meta-cleavage pathway. researchgate.net This leads to the formation of trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid, which is subsequently converted to salicylic acid. researchgate.net Similarly, Ochrobactrum sp. strain PWTJD degrades phenanthrene via 2-hydroxy-1-naphthoic acid, which is then metabolized to salicylic acid and subsequently to catechol. oup.comresearchgate.net The involvement of a meta-cleavage pathway for 2-hydroxy-1-naphthoic acid has also been reported in other Gram-positive bacteria. oup.com
In some organisms, like Sphingomonas sp. strain P2, both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid can be metabolized to coumarin, suggesting a convergence of pathways leading to salicylic acid. oup.comoup.com The degradation of 2-hydroxy-1-naphthoic acid by cell-free extracts of Ochrobactrum sp. strain PWTJD results in a color change to slightly yellowish and an increase in absorbance at specific wavelengths, indicating the formation of a ring cleavage product. oup.com
Conversion to 1,2-Dihydroxynaphthalene and Downstream Pathways
A central intermediate in the degradation of phenanthrene is 1,2-dihydroxynaphthalene. This compound serves as a convergence point for different initial degradation pathways. researchgate.netnih.gov One of the primary routes to 1,2-dihydroxynaphthalene is through the oxidative decarboxylation of 1-hydroxy-2-naphthoic acid. pjoes.comnih.govscispace.com This reaction allows the metabolism to proceed via the well-established naphthalene degradation pathway. nih.gov
For instance, in soil pseudomonads, after the formation of 1-hydroxy-2-naphthoic acid, it is oxidatively decarboxylated to yield 1,2-dihydroxynaphthalene. nih.gov This is a common strategy observed in various bacteria, enabling them to funnel phenanthrene metabolites into the naphthalene degradation pathway. scispace.com
Once formed, 1,2-dihydroxynaphthalene can be further metabolized through several routes. In many Pseudomonas species, 1,2-dihydroxynaphthalene undergoes enzymatic cleavage to form cis-2-hydroxybenzalpyruvate. pjoes.com This is then converted through a series of reactions involving dioxygenases to produce salicylate (B1505791) and pyruvate. pjoes.com Salicylate is a key intermediate that is typically oxidized by salicylate hydroxylase to catechol. pjoes.com Catechol can then undergo either ortho- or meta-cleavage, depending on the specific metabolic capabilities of the bacterium, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. pjoes.com
Furthermore, 1,2-dihydroxynaphthalene can also be produced from the meta-cleavage products of hydroxynaphthoic acids in some bacteria, such as Mycobacterium aromativorans strain JS19b1(T), highlighting the interconnectedness of these metabolic routes. researchgate.net The conversion of this compound can also lead to the formation of 1,2-dihydroxynaphthalene, which then enters the downstream pathways. researchgate.netsemanticscholar.org
Generation of Phthalic Acid and Salicylic Acid Intermediates
The degradation of this compound often leads to the formation of key aromatic intermediates, namely phthalic acid and salicylic acid. These compounds represent major branching points in the metabolic pathway, directing the flow of carbon into different downstream routes.
Phthalic Acid Pathway: The formation of phthalic acid is a characteristic feature of one of the major phenanthrene degradation pathways. researchgate.netmdpi.com This pathway typically proceeds through the initial dioxygenation of phenanthrene at the C-3 and C-4 positions, leading to 3,4-dihydroxyphenanthrene. nih.govmdpi.com This is then metabolized to 1-hydroxy-2-naphthoic acid. nih.govmdpi.com In the phthalic acid pathway, 1-hydroxy-2-naphthoic acid undergoes ring cleavage by a dioxygenase to yield 2-carboxybenzalpyruvate. scispace.commdpi.com This intermediate is further metabolized through 2-carboxybenzaldehyde (B143210) to form o-phthalic acid. scispace.commdpi.com In some cases, o-phthalic acid can be a dead-end product, as seen in Pseudomonas sp. strain PP2, which excretes it into the medium. scispace.com However, in other organisms, phthalic acid is further degraded via protocatechuate to enter the central metabolic cycles. scispace.comoup.com
Salicylic Acid Pathway: The salicylic acid pathway represents an alternative route for the metabolism of phenanthrene intermediates. researchgate.net This pathway often converges with the degradation of naphthalene. scispace.com 1-Hydroxy-2-naphthoic acid can be oxidatively decarboxylated to 1,2-dihydroxynaphthalene, which is then metabolized to salicylic acid. pjoes.comscispace.com Salicylic acid can also be formed from the meta-cleavage of 2-hydroxy-1-naphthoic acid, as observed in Staphylococcus sp. and Ochrobactrum sp. researchgate.netoup.com Once formed, salicylic acid is typically hydroxylated to either catechol or gentisic acid, which are then subject to ring fission, leading to intermediates of the TCA cycle. pjoes.com
The presence of both phthalic acid and salicylic acid pathways has been observed in various microorganisms, indicating metabolic diversity and the ability to utilize different routes for the complete degradation of phenanthrene.
Formation of Benzocoumarins (e.g., 5,6-benzocoumarin)
Benzocoumarins are notable metabolites formed during the degradation of phenanthrene, often considered as rearrangement products of intermediate compounds. The formation of 5,6-benzocoumarin is specifically associated with the C1-C2 dioxygenation pathway of phenanthrene. semanticscholar.org
Following the initial dioxygenation at the C-1 and C-2 positions of phenanthrene and subsequent cleavage of this compound, one of the resulting products is 2-hydroxy-1-naphthoic acid. semanticscholar.org Concurrently, 5,6-benzocoumarin is also formed. semanticscholar.orgnih.gov In some degradation pathways, 5,6-benzocoumarin is considered a final metabolite that can accumulate in significant amounts. semanticscholar.org
The detection of 5,6-benzocoumarin serves as an indicator of the C1-C2 pathway being active. semanticscholar.org For instance, in studies with Stenotrophomonas maltophilia strain C6, 5,6-benzocoumarin was observed to accumulate and then decrease over time, suggesting it is an intermediate rather than a dead-end product in this strain. nih.gov Similarly, Sphingomonas sp. strain P2 was found to produce 5,6-benzocoumarin from the dioxygenation at the 1- and 2-positions of phenanthrene. oup.com
The formation of benzocoumarins highlights the complexity of phenanthrene metabolism, where multiple pathways can be active simultaneously, leading to a variety of intermediate and, in some cases, terminal products.
Enzymology of this compound Transformations
The biochemical conversion of this compound is orchestrated by a suite of specialized enzymes, primarily dioxygenases. These enzymes are critical for the ring-cleavage steps that are essential for the breakdown of the stable aromatic structure of phenanthrene.
Characterization of Specific Dioxygenases Involved in Phenanthrene Catabolism
The catabolism of phenanthrene relies heavily on the action of dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. Both extradiol and intradiol dioxygenases play crucial roles in the degradation pathways.
Extradiol Dioxygenases: Extradiol dioxygenases cleave the bond adjacent to the hydroxylated carbons of the aromatic ring. In the context of phenanthrene degradation, enzymes like PhdF from Mycobacterium vanbaalenii PYR-1 are key players. nih.gov PhdF is a Type I extradiol dioxygenase that has been shown to process 3,4-dihydroxyphenanthrene with high efficiency. nih.gov While its primary annotated function is related to the C3-C4 pathway, the broad substrate specificity of some dioxygenases suggests potential roles in other related transformations. The inhibition of PhdF by this compound has been noted, indicating an interaction with this isomer, even if it is not the primary substrate. Another notable extradiol dioxygenase is PhnC from Burkholderia sp. strain RP007, which shows a preference for arene diols with fused aromatic ring structures, including 1,2-dihydroxynaphthalene, a downstream product of this compound metabolism. asm.org
Intradiol Dioxygenases: Intradiol dioxygenases cleave the bond between the two hydroxyl groups of the diol substrate. In the phenanthrene degradation pathway of M. vanbaalenii PYR-1, the enzyme PhdI is an intradiol dioxygenase. nih.gov Its proposed role is the conversion of 1-hydroxy-2-naphthoic acid to trans-o-carboxybenzylidenepyruvate. nih.gov Biochemical assays have confirmed that PhdI processes 1-hydroxy-2-naphthoate, which is a key intermediate in the pathway originating from 3,4-dihydroxyphenanthrene. nih.gov
The initial attack on the phenanthrene molecule is catalyzed by a ring-hydroxylating dioxygenase, such as the NidAB dioxygenase in Mycobacterium species, which is responsible for the initial dihydroxylation of phenanthrene to form phenanthrene cis-3,4-dihydrodiol. researchgate.net The genes encoding these dioxygenases are often found in clusters, such as the phn gene cluster in Burkholderia sp. strain RP007, which, while functionally similar to other PAH degradation genes, shows significant sequence divergence. asm.org
The table below summarizes some of the key dioxygenases involved in phenanthrene catabolism and their characterized activities.
| Enzyme | Organism | Type | Substrate(s) | Product(s) |
| PhdF | Mycobacterium vanbaalenii PYR-1 | Extradiol | 3,4-Dihydroxyphenanthrene | trans-o-hydroxybenzylidenepyruvate |
| PhdI | Mycobacterium vanbaalenii PYR-1 | Intradiol | 1-Hydroxy-2-naphthoate | trans-o-carboxybenzylidenepyruvate |
| PhnC | Burkholderia sp. strain RP007 | Extradiol | 1,2-Dihydroxynaphthalene | Ring-cleavage product |
| NidAB | Mycobacterium sp. | Ring-hydroxylating | Phenanthrene | Phenanthrene cis-3,4-dihydrodiol |
| Catechol 2,3-oxygenase | Pseudomonas sp. | Extradiol | Catechol, other o-dihydroxyphenols | Ring-cleavage products |
Dehydrogenase Activities Acting on Dihydrodiols
The enzymatic transformation of phenanthrene cis-dihydrodiols is a critical step in the microbial degradation of phenanthrene. Following the initial dioxygenation of the aromatic ring, the resultant cis-1,2-dihydroxy-1,2-dihydrophenanthrene (phenanthrene cis-1,2-dihydrodiol) is acted upon by NAD(P)⁺-dependent cis-dihydrodiol dehydrogenases (DDs). mdpi.comnih.gov These enzymes catalyze the oxidation of the dihydrodiol, leading to the formation of the corresponding aromatic catechol, this compound. researchgate.net This dehydrogenation step is essential as it rearomatizes the ring, preparing it for subsequent cleavage by ring-fission dioxygenases. researchgate.netfrontiersin.org
Dihydrodiol dehydrogenases involved in polycyclic aromatic hydrocarbon (PAH) metabolism often belong to the large aldo-keto reductase (AKR) superfamily of proteins or the short-chain dehydrogenase/reductase (SDR) family. mdpi.com For instance, studies on various bacterial genera have identified dehydrogenases capable of this transformation. In Pseudomonas species, a NAD⁺-dependent dihydrodiol dehydrogenase converts the cis-1,2-dihydrodiol intermediate. nih.gov Similarly, the fungus Mucor circinelloides produces NADP⁺-dependent dihydrodiol dehydrogenases that are induced by phenanthrene and show a preference for cis-dihydrodiol isomers as substrates. mdpi.com
The dehydrogenase isolated from Sphingomonas strain CHY-1 has been shown to possess a broad substrate specificity, effectively oxidizing the dihydrodiol derivatives of various PAHs, indicating a versatile role in aromatic compound metabolism. wikipedia.org Likewise, 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase has been reported to oxidize 1,2-dihydro-1,2-dihydroxyphenanthrene to its corresponding catechol. researchgate.net The product of this reaction, this compound, is a transient intermediate that is typically channeled rapidly to the next enzymatic step, which is ring cleavage. mdpi.com
Glycosyltransferase Activity and Conjugate Formation (e.g., Glucopyranoside)
Glycosylation, the enzymatic attachment of a sugar moiety to a substrate, is a well-established detoxification and modification pathway for xenobiotics in many organisms. This reaction is catalyzed by glycosyltransferases, with UDP-glycosyltransferases (UGTs) being a prominent family that uses activated sugar donors like UDP-glucose. mdpi.comnih.gov In the context of PAH metabolism, glycosylation increases the water solubility of hydroxylated intermediates, facilitating their sequestration or excretion. researchgate.net
While bacterial degradation of PAHs often proceeds to complete mineralization, conjugation reactions such as glycosylation are known to occur, particularly in fungi. nih.gov Research on the fungus Cunninghamella elegans has demonstrated its ability to metabolize phenanthrene, producing a glucoside conjugate of 1-hydroxyphenanthrene, identified as phenanthrene 1-O-beta-glucose. dntb.gov.ua Another fungus, Mucor hiemalis, has also been shown to enzymatically catalyze the glucosylation of the hydroxyl group on phenanthrene structures. bohrium.com Studies on the white rot fungus Pleurotus ostreatus have detected the presence of UDP-glucosyltransferase activity, although in one specific experiment, phenanthrene glucoside conjugates were not found in the culture broth. nih.gov
In bacteria, glycosyltransferases are involved in the biosynthesis of various secondary metabolites, including aromatic polyketides. nih.gov However, the formation of glycoside conjugates from PAH intermediates like this compound is not a commonly reported step in bacterial degradative pathways, which typically favor ring cleavage. researchgate.netnih.gov While UGTs are implicated in the detoxification of PAHs in various organisms, specific data on the direct glycosylation of this compound or its precursor dihydrodiol by microbial enzymes is not extensively documented in the literature. imrpress.com
Enzyme Kinetics and Substrate Specificity (e.g., kcat/Km values)
The efficiency and specificity of enzymes involved in the transformation of this compound and its precursors are crucial determinants of metabolic flux. Enzyme kinetics, described by parameters such as the Michaelis-Menten constant (Kₘ), maximum reaction rate (Vₘₐₓ), and the catalytic efficiency (kcat/Kₘ), provide insight into these characteristics. acs.org
The initial formation of phenanthrene dihydrodiols is catalyzed by ring-hydroxylating dioxygenases. The substrate specificity of these enzymes dictates which isomers, including the precursor to this compound, are formed. For example, naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 oxidizes phenanthrene to a mixture of cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol in a 9:1 ratio. uniprot.org Site-directed mutagenesis of NDO at key active site residues, such as phenylalanine at position 352, can alter this product distribution, demonstrating the role of specific amino acids in determining regioselectivity. uniprot.org The kinetic constants for the degradation of phenanthrene by the cell-free enzyme extract of Pseudomonas putida strain KD6, which contains naphthalene 1,2-dioxygenase, have been determined, showing the enzyme's capacity to act on this substrate. nih.gov
| Substrate | Kₘ (µM) | Vₘₐₓ (µM min⁻¹ mg⁻¹) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹ M⁻¹) |
|---|---|---|---|---|
| Phenanthrene | 11.33 | 5.52 | 0.73 | 6.44 x 10⁴ |
The subsequent dehydrogenation of the dihydrodiol is catalyzed by dihydrodiol dehydrogenases (DDs), many of which are members of the aldo-keto reductase (AKR) superfamily. mdpi.com The substrate specificity of these dehydrogenases is critical. Studies on rat liver AKR1C9, a type of DD, show significant variation in catalytic efficiency toward different fjord-region PAH trans-dihydrodiols, highlighting how the structure of the dihydrodiol influences its recognition and turnover by the enzyme. researchgate.net Although data for this compound is not specified, the comparative kinetics illustrate the principles of substrate specificity for this enzyme class.
| Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹ µM⁻¹) |
|---|---|---|---|
| B[c]Ph-3,4-dihydrodiol | 1.9 ± 0.2 | 2.1 ± 0.04 | 1.1 |
| B[g]C-11,12-dihydrodiol | 1.9 ± 0.3 | 1.5 ± 0.04 | 0.79 |
Microbial Strain-Specific Degradation Mechanisms and Pathways
Mycobacterium spp. Pathways (e.g., M. vanbaalenii PYR-1)
Mycobacterium species are well-known for their extensive metabolic capabilities toward a wide range of PAHs, often employing multiple pathways simultaneously. nih.govglobalauthorid.com While initial oxidation at the C-9,10 (K-region) and C-3,4 positions of phenanthrene are commonly reported pathways in strains like Mycobacterium vanbaalenii PYR-1, dioxygenation at the C-1,2 positions also occurs. nih.govcambridge.org
A notable example is Mycobacterium aromativorans JS19b1T, which degrades phenanthrene through highly branched pathways involving initial dioxygenation at the C-1,2, C-3,4, and C-9,10 positions. The formation of cis-1,2-dihydroxy-1,2-dihydrophenanthrene has been confirmed in this strain. frontiersin.org Following its formation, this dihydrodiol is dehydrogenated to this compound. This catechol intermediate can then undergo ring cleavage via two different mechanisms: ortho-cleavage or meta-cleavage. The detection of both cleavage products indicates a high degree of metabolic versatility. These pathways can eventually merge, with downstream metabolites such as 1-hydroxy-2-naphthoic acid being converted to 1,2-dihydroxynaphthalene. In many mycobacteria, the degradation pathways for phenanthrene ultimately lead to the formation of phthalic acid. researchgate.netcambridge.org
Pseudomonas spp. Pathways (e.g., P. chlororaphis 23aP, P. putida)
Bacteria of the genus Pseudomonas are frequently isolated from PAH-contaminated environments and are key players in their degradation. For phenanthrene, Pseudomonas species typically initiate catabolism via dioxygenation at either the C-3,4 or C-1,2 positions. nih.govnih.govbohrium.com The attack at the 1,2-position yields cis-1,2-dihydroxy-1,2-dihydrophenanthrene. researchgate.netnih.gov Evidence for this intermediate comes from studies of a Pseudomonas putida mutant strain deficient in dihydrodiol dehydrogenase activity, which was found to accumulate this compound.
Following its formation, the cis-1,2-dihydrodiol is oxidized by a dehydrogenase to this compound. researchgate.net The subsequent degradation of this catechol often proceeds through 1-hydroxy-2-naphthoic acid. From this point, the pathway can diverge. One route involves the oxidative decarboxylation of 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene, which is then funneled into the naphthalene degradation pathway, ultimately forming salicylic acid and catechol. An alternative route involves ring cleavage of 1-hydroxy-2-naphthoic acid, leading to the formation of o-phthalic acid. In Pseudomonas chlororaphis 23aP, analysis of metabolites confirmed that phenanthrene degradation is initiated at the 1,2- and 3,4- positions and proceeds down the phthalic acid pathway. bohrium.comimrpress.com
Sphingomonas spp. Pathways (e.g., Sphingomonas sp. strain P2, Sphingobium sp. strain PNB)
Sphingomonads, including species of Sphingomonas and Sphingobium, possess unique and complex genetic systems for the degradation of aromatic compounds. Like other bacteria, they can initiate phenanthrene degradation by dioxygenation at multiple sites, including the C-1,2 and C-3,4 positions. nih.gov
Sphingomonas sp. strain P2 attacks phenanthrene at both the 1,2- and 3,4-positions. The 1,2-dioxygenation pathway in this strain leads to the formation of a novel metabolite identified as 5,6-benzocoumarin. This product is believed to form from the unstable ring cleavage product of this compound. nih.gov
In Sphingobium sp. strain PNB, phenanthrene degradation also proceeds via initial dioxygenation at both the C-1,2 and C-3,4 carbons. The attack at the 1,2-position forms cis-1,2-phenanthrenedihydrodiol, which is then dehydrogenated to this compound. This catechol undergoes meta-cleavage, yielding cis-2-oxo-4-(2′-hydroxynaphthyl)but-3-enoic acid. This demonstrates a distinct metabolic route compared to the pathways typically observed in Pseudomonas or Mycobacterium. The ability of sphingomonads to utilize multiple upper pathways for phenanthrene degradation highlights their metabolic robustness and adaptability. dntb.gov.ua
Stenotrophomonas maltophilia Pathways
Stenotrophomonas maltophilia, a gram-negative bacterium, demonstrates notable versatility in the degradation of phenanthrene. Strain C6, in particular, has been extensively studied and is capable of utilizing phenanthrene as its sole source of carbon and energy. nih.govresearchgate.net This bacterium employs multiple pathways for phenanthrene catabolism, initiating its attack via dioxygenation at the 1,2-, 3,4-, and 9,10- carbon positions. nih.govnih.gov
The pathway commencing with 1,2-dioxygenation is of particular relevance. This initial step leads to the formation of cis-1,2-dihydroxy-1,2-dihydrophenanthrene, which is subsequently dehydrogenated to yield this compound. gavinpublishers.comnih.gov From this central intermediate, the metabolic route branches, engaging both ortho- and meta-cleavage mechanisms. nih.govfrontiersin.org
The cleavage of the this compound ring generates key intermediates, including 2-hydroxy-1-naphthoic acid. nih.gov This compound is a critical node, directing carbon flow into lower metabolic pathways. Further enzymatic transformations convert 2-hydroxy-1-naphthoic acid into naphthalene-1,2-diol (B1222099). nih.govnih.gov The catabolism of naphthalene-1,2-diol can then proceed through two primary routes: an ortho-cleavage pathway leading to phthalic acid or a meta-cleavage pathway that forms salicylic acid. nih.govnih.gov These terminal aromatic intermediates are then funneled into the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the parent compound. nih.gov The degradation by S. maltophilia C6 is efficient, with complete removal of phenanthrene observed within 14 days in culture. researchgate.net
Ochrobactrum sp. Pathways
The genus Ochrobactrum includes species capable of degrading polycyclic aromatic hydrocarbons (PAHs). Ochrobactrum sp. strain PWTJD, isolated from municipal waste-contaminated soil, effectively assimilates phenanthrene, utilizing it as a singular source of carbon and energy. oup.comoup.com The degradation pathway in this bacterium also proceeds through the formation of this compound.
The proposed catabolic sequence for phenanthrene in Ochrobactrum sp. PWTJD begins with an initial dioxygenase attack to form cis-1,2-phenanthrenedihydrodiol, which is then converted to this compound. researchgate.netnih.gov The pathway continues with the formation of intermediates such as 2-hydroxy-1-naphthoic acid. oup.comoup.com
A key feature of the pathway in strain PWTJD is the meta-cleavage of 2-hydroxy-1-naphthoic acid. oup.comfrontiersin.org This reaction is catalyzed by a ferric-dependent meta-cleavage dioxygenase. oup.comoup.com The cleavage product, trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, is a novel metabolite in this pathway. frontiersin.org Subsequently, the pathway converges on the formation of salicylic acid, which is then metabolized to catechol. oup.comoup.comfrontiersin.org Catechol undergoes further degradation via catechol 2,3-dioxygenase, ultimately leading to intermediates that enter the TCA cycle. oup.comoup.com This represents the first detailed report of a complete PAH degradation pathway in a Gram-negative Ochrobactrum species involving the meta-cleavage of 2-hydroxy-1-naphthoic acid. oup.comfrontiersin.org
Fungal Biotransformation Mechanisms (e.g., Cunninghamella elegans, Pleurotus ostreatus, Aspergillus niger)
Fungi employ different enzymatic strategies compared to bacteria for the initial oxidation of phenanthrene, often involving cytochrome P450 monooxygenases. This leads to the formation of trans-dihydrodiols, in contrast to the cis-dihydrodiols produced by bacterial dioxygenases.
Cunninghamella elegans : This zygomycete fungus is a well-studied model for xenobiotic metabolism. wikipedia.org C. elegans primarily oxidizes phenanthrene at the 1,2- and 3,4-positions. nih.gov The principal metabolic route involves the formation of phenanthrene trans-1,2-dihydrodiol. nih.gov Unlike many bacteria, metabolism at the K-region (9,10-positions) is not observed. nih.govethz.ch The resulting dihydrodiol has an S,S absolute stereochemistry, which is opposite to that produced by mammalian microsomal enzymes. nih.gov Further metabolism can involve the dehydration of the dihydrodiol to form 1-phenanthrol. ethz.ch The fungus can also produce glucoside conjugates of the hydroxylated metabolites, a common detoxification strategy. wikipedia.org
Pleurotus ostreatus : This white-rot basidiomycete demonstrates a different regioselectivity. It metabolizes phenanthrene predominantly at the K-region (9,10-position). researchgate.netnih.gov The major metabolites identified are phenanthrene trans-9,10-dihydrodiol and the ring-cleavage product, 2,2'-diphenic acid. researchgate.netnih.govnih.gov The initial oxidation is stereoselective, catalyzed by a cytochrome P-450 monooxygenase, followed by hydration via an epoxide hydrolase. researchgate.netnih.gov The predominant dihydrodiol enantiomer has a 9R,10R absolute configuration, which differs from that produced by other fungi like Phanerochaete chrysosporium. researchgate.netnih.gov The formation of these metabolites is significantly reduced in the presence of cytochrome P-450 inhibitors. researchgate.netnih.gov
Aspergillus niger : This filamentous ascomycete, isolated from hydrocarbon-contaminated soil, also contributes to phenanthrene transformation. nih.gov Its metabolic activity on phenanthrene yields several products, including trans-9,10-dihydrodiol and phenanthrols (1- and 2-phenanthrol). uobasrah.edu.iq A unique aspect of A. niger's metabolism is the production of novel methylated metabolites, such as 1-methoxyphenanthrene. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1,2 Dihydroxyphenanthrene and Its Metabolic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 1,2-Dihydroxyphenanthrene by mapping the magnetic environments of its constituent protons (¹H) and carbon atoms (¹³C).
¹H NMR for Proton Assignment and Coupling Patterns
Proton NMR (¹H NMR) is fundamental for assigning the specific chemical shifts of hydrogen atoms within the this compound molecule. The position of each proton signal in the spectrum is influenced by its local electronic environment. Furthermore, the splitting of these signals, known as coupling patterns, reveals the number of neighboring protons, thereby providing critical information about the connectivity of the molecule. For instance, the analysis of phenanthrene (B1679779) derivatives often involves examining the characteristic signals of aromatic and aliphatic protons, with their coupling constants helping to define their relative positions. researchgate.netresearchgate.net
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework. careerendeavour.comlibretexts.org Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). libretexts.org While less sensitive than ¹H NMR, ¹³C NMR offers a wider spectral dispersion, which often allows for the resolution of individual carbon signals even in complex molecules. careerendeavour.comlibretexts.org The chemical shifts in phenanthrene and its derivatives are well-documented, aiding in the structural confirmation. nih.govresearchgate.net
Below is a representative table of ¹H and ¹³C NMR chemical shifts for a phenanthrene derivative, illustrating the type of data obtained from these analyses.
Table 1: Representative ¹H and ¹³C NMR Data for a Phenanthrene Derivative
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1 | - | 143.4 |
| 2 | - | 147.5 |
| 3 | 7.17 (d, J=9.3) | 118.2 |
| 4 | 9.09 (d, J=9.3) | 124.3 |
| 4a | - | 130.7 |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 8a | - | - |
| 9 | - | - |
| 10 | - | - |
Data adapted from a study on 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene. nih.gov
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, COSY) for Connectivity Confirmation
To unambiguously establish the complete structure of this compound, two-dimensional (2D) NMR techniques are employed. youtube.comlibretexts.org These experiments correlate signals from different nuclei, providing a detailed picture of the molecular connectivity. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It is instrumental in piecing together fragments of the molecule by showing which protons are neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comlibretexts.org This provides a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comlibretexts.org HMBC is crucial for connecting different molecular fragments and for assigning the positions of quaternary carbons (carbons with no attached protons).
The collective data from these 1D and 2D NMR experiments provide a definitive structural assignment for this compound and its derivatives. oup.comresearchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying individual components in a complex mixture, such as metabolic samples.
Identification of this compound and its Derivatives
GC-MS is widely used for the identification of this compound and its derivatives. oup.comcore.ac.ukresearchgate.net In a typical GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the different compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries or known standards. core.ac.ukunit.no For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives of phenanthrene metabolites by GC-MS is a common method for their identification. core.ac.ukunit.no
Table 2: Representative GC-MS Data for Phenanthrene Metabolites
| Metabolite | Retention Time (min) | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Methylated 1-hydroxy-2-naphthoic acid | - | - | - |
| Methylated 1,5-dihydroxy-2-naphthoic acid (monomethylated) | 10.9 | 218 | - |
| Methylated 1,5-dihydroxy-2-naphthoic acid (dimethylated) | 10.3 | 232 | - |
| 5,6-Benzocoumarin | - | 196 | 168, 139 |
| 7,8-Benzocoumarin | - | 196 | 168, 139 |
Data adapted from a study on phenanthrene degradation. oup.com
Elucidation of Metabolic Pathways via Intermediate Detection
The high sensitivity and specificity of GC-MS make it an invaluable tool for elucidating the metabolic pathways of phenanthrene. oup.comcore.ac.ukresearchgate.netmdpi.com By analyzing samples from biological systems exposed to phenanthrene, researchers can detect and identify the various metabolic intermediates that are formed. oup.comcore.ac.ukmdpi.com The identification of a series of related metabolites allows for the reconstruction of the metabolic sequence. For example, the detection of compounds such as 1-hydroxy-2-naphthoic acid, 1,2-dihydroxynaphthalene, and phthalic acid in culture extracts has been used to delineate the degradation pathways of phenanthrene by various microorganisms. oup.comnih.govsemanticscholar.org The presence of specific intermediates can indicate which enzymatic reactions are occurring, such as dioxygenation, dehydrogenation, and ring cleavage. oup.commdpi.com
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and detection of this compound and its intermediates from complex mixtures, such as environmental samples or metabolic extracts. biomedres.usanjs.edu.iq The method's strength lies in its versatility and high resolving power for compounds soluble in a liquid mobile phase. chemicke-listy.cz
Reversed-phase HPLC is commonly the mode of choice for separating polycyclic aromatic hydrocarbon (PAH) metabolites. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
Detection is often achieved using ultraviolet (UV) or fluorescence detectors, to which aromatic compounds like phenanthrenes are highly sensitive. mdpi.com Fluorescence detection, in particular, offers excellent sensitivity and selectivity for many PAH metabolites. The selection of specific excitation and emission wavelengths can help to isolate the compounds of interest from co-eluting matrix components. mdpi.com
Table 2: Typical HPLC Conditions for Phenanthrene Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C18) | chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | chromatographyonline.comhplc.eu |
| Detection | UV-Vis or Fluorescence Detector (FLD) | mdpi.com |
| Example FLD Wavelengths (for a related compound) | Excitation: 315 nm, Emission: 395 nm | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial structural confirmation and for monitoring reactions involving this compound. Organic molecules with conjugated double bond systems, such as the aromatic rings in phenanthrene, absorb UV or visible light, causing electronic transitions. shimadzu.com The wavelength of maximum absorbance (λmax) and the shape of the absorption spectrum are characteristic of the molecule's electronic structure. unchainedlabs.com
The introduction of hydroxyl groups to the phenanthrene ring system alters the conjugated system, leading to shifts in the absorption maxima compared to the parent phenanthrene molecule. These shifts can provide structural information. For instance, studies on the enzymatic reactions of dihydroxyphenanthrenes have used UV-Vis spectroscopy to monitor the progress of the reaction in real-time. nih.gov A decrease in the absorbance of the dihydroxyphenanthrene substrate at a specific wavelength (e.g., 245 nm for 3,4-dihydroxyphenanthrene) indicates its consumption over time. nih.gov The appearance of new absorption bands can simultaneously signal the formation of products. The reversible interconversion of a dihydroxyphenanthrene derivative has also been monitored by observing spectral changes using UV-Vis spectroscopy. rsc.org
Table 3: UV-Vis Absorption Data for Phenanthrene and Related Compounds
| Compound | Solvent | Observed λmax (nm) | Reference |
|---|---|---|---|
| Phenanthrene | Ethanol | ~251, 274, 293 | shimadzu.com |
| Anthracene (for comparison) | Ethanol | ~252, 357, 375 | shimadzu.com |
| 3,4-Dihydroxyphenanthrene | HEPES Buffer | 245 (monitored for decrease) | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. megalecture.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring which frequencies of IR radiation are absorbed, a spectrum is generated that provides a "fingerprint" of the molecule's functional groups. megalecture.comlibretexts.org
For this compound, IR spectroscopy can confirm the presence of key structural features. The hydroxyl (–OH) groups will produce a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the phenanthrene core is confirmed by the presence of C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing in the 1450-1600 cm⁻¹ region. libretexts.org The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. megalecture.com
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance | Reference |
|---|---|---|---|---|
| Hydroxyl | O–H stretch | 3200 - 3600 | Strong, Broad | |
| Aromatic | C–H stretch | 3000 - 3100 | Medium to Weak | libretexts.org |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak, often multiple bands | libretexts.org |
| Hydroxyl | C–O stretch | 1000 - 1260 | Strong | libretexts.org |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), determining its absolute configuration (the actual 3D arrangement of its atoms) is essential. Circular Dichroism (CD) spectroscopy is a primary technique for this purpose. mtoz-biolabs.comnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers produce CD spectra that are equal in magnitude but opposite in sign (mirror images).
This principle is applied to determine the absolute configuration of chiral phenanthrene metabolites, such as certain dihydroxydihydrophenanthrene isomers. The process involves comparing the experimentally measured CD spectrum of the isolated compound with the theoretical spectra of its possible enantiomers, which are calculated using quantum-mechanical methods. nih.gov
A study successfully used this approach to elucidate the absolute stereochemistry of a newly isolated phenanthrene derivative, (1R,2R)-1,7-hydroxy-2,8-methoxy-2,3-dihydrophenanthrene-4(1H)-one. mdpi.com By demonstrating that the experimental CD spectrum was nearly identical to the calculated spectrum for the (1R,2R) enantiomer and a mirror image of the calculated spectrum for the (1S,2S) enantiomer, the (1R,2R) absolute configuration was unequivocally assigned. mdpi.comcornell.edu
Table 5: Conceptual Data for Absolute Configuration by CD Spectroscopy
| Spectrum Type | Key Spectral Features (Cotton Effects) | Conclusion | Reference |
|---|---|---|---|
| Experimental CD Spectrum of Sample | e.g., Positive at λ1, Negative at λ2 | Match indicates the sample has this configuration | mdpi.comcornell.edu |
| Calculated CD Spectrum of (R,R)-Enantiomer | e.g., Positive at λ1, Negative at λ2 | ||
| Calculated CD Spectrum of (S,S)-Enantiomer | e.g., Negative at λ1, Positive at λ2 (Mirror Image) | Mismatch |
Computational and Theoretical Studies of 1,2 Dihydroxyphenanthrene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of molecules. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine molecular and electronic structures, providing a foundation for predicting chemical reactivity. researchgate.netrsc.org For a metabolite like 1,2-dihydroxyphenanthrene, understanding its electronic character is crucial for predicting its stability and subsequent transformations in biological pathways.
Detailed research findings from DFT calculations allow for the determination of various molecular properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
From these orbital energies, a range of global reactivity descriptors can be calculated to provide a more nuanced picture of chemical behavior. researchgate.netrsc.org These descriptors, derived from conceptual DFT, help quantify aspects of reactivity. For instance, chemical hardness (η) and softness (S) describe the resistance to change in electron distribution, while electronegativity (χ) measures the power of an atom or group to attract electrons. researchgate.net The electrophilicity index (ω) quantifies the propensity of a species to accept electrons, which is particularly relevant for predicting interactions with nucleophilic sites in enzymes or DNA. scholaris.ca Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, offering hypotheses about which parts of the molecule are most susceptible to further enzymatic action. scholaris.ca
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the electrophilic nature of a molecule. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations often focus on static, optimized structures, molecules in solution are dynamic entities that sample a wide range of conformations. Molecular Dynamics (MD) simulations are a computational method used to model the physical motions of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape available to a molecule like this compound. frontiersin.org
The conformational flexibility of PAH metabolites is critical to their biological activity. For diol derivatives, the relative orientation of the hydroxyl groups (axial or equatorial) and the puckering of the saturated ring significantly influence how the molecule presents itself to an enzyme's active site. MD simulations have been employed to study the conformations of related PAH diol epoxides in aqueous environments. nih.govacs.org These studies typically use force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to define the potential energy of the system and simulate the molecule within a box of explicit water molecules to mimic physiological conditions. nih.govacs.org
| Analysis Type | Description | Information Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | Assesses structural stability and conformational drift during the simulation. galaxyproject.org |
| Dihedral Angle Analysis | Tracks the torsion angles of specific bonds, particularly within the partially saturated ring. | Identifies preferred ring puckering conformations (e.g., twist-boat, half-chair) and their transitions. |
| Cluster Analysis | Groups similar conformations from the trajectory together. | Identifies the most representative and populated conformational states. researchgate.net |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms (e.g., water) varies as a function of distance from a specific atom in the molecule. | Characterizes the solvation shell and hydrogen bonding with the solvent. researchgate.net |
In Silico Modeling of Enzyme-Substrate Interactions in Degradation Pathways
The biodegradation of phenanthrene (B1679779) is a key environmental process, and this compound is a known, albeit often minor, metabolite in this pathway. oup.com Bacterial degradation is typically initiated by ring-hydroxylating dioxygenases (RHDs), which catalyze the insertion of two oxygen atoms into the aromatic nucleus. researchgate.netfrontiersin.org While initial dioxygenation of phenanthrene often occurs at the 3,4-positions, attack at the 1,2-positions has also been identified in some bacteria like Sphingomonas sp. oup.comresearchgate.net Computational modeling, especially molecular docking and MD simulations, is crucial for understanding how these enzymes recognize and bind substrates like this compound. nih.govnih.govnih.gov
Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a dioxygenase) to form a stable complex. nih.govsemanticscholar.org Docking simulations place the ligand into the enzyme's active site in various poses and score them based on binding affinity or energy. This helps identify plausible binding modes and key interactions, such as hydrogen bonds between the diol groups and active site residues, or hydrophobic interactions with nonpolar pockets. Studies on naphthalene (B1677914) 1,2-dioxygenase (NDO), an enzyme known to act on various PAHs, have used docking and MD to probe how mutations in the active site can alter substrate specificity and allow for the accommodation of larger PAHs. nih.govresearchgate.net
Following docking, MD simulations of the enzyme-substrate complex can provide a more dynamic and realistic picture of the interaction. nih.gov These simulations can assess the stability of the docked pose, reveal conformational changes induced in the enzyme upon substrate binding (an "induced-fit" mechanism), and map the pathways for substrate entry and product release. frontiersin.org For instance, computational studies on dioxygenases from Mycobacterium and Sphingomonas species have helped elucidate the structural basis for their substrate specificity and the regulation of their catalytic activity, preventing the buildup of potentially toxic catechol intermediates. researchgate.netresearchgate.net
| Enzyme/Enzyme Family | Source Organism (Example) | Computational Method | Research Focus |
|---|---|---|---|
| Ring-Hydroxylating Dioxygenases (RHDs) | Sphingomonas sp., Mycobacterium sp. | Molecular Docking, Sequence Analysis | Predicting substrate specificity, identifying key active site residues. researchgate.netresearchgate.net |
| Naphthalene 1,2-Dioxygenase (NDO) | Pseudomonas sp. | Molecular Docking, Molecular Dynamics | Investigating binding of various PAHs, designing mutants with enhanced degradation capabilities. nih.govresearchgate.net |
| Phenanthrene Dioxygenase (PhdF, PhdI) | Mycobacterium vanbaalenii PYR-1 | Biochemical Assays informed by Sequence Homology | Confirming the function of specific dioxygenases in processing dihydroxyphenanthrene and its metabolites. researchgate.net |
| Catechol-1,2-dioxygenase | Pseudomonas sp. | Genomic Analysis | Identifying enzymes responsible for ring cleavage of dihydroxy intermediates. frontiersin.org |
Chemical Reactivity and Derivatization Strategies of 1,2 Dihydroxyphenanthrene
Chemical Transformations of Hydroxyl Groups (e.g., etherification, esterification)
The adjacent hydroxyl groups of 1,2-dihydroxyphenanthrene are primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions like etherification and esterification. These transformations alter the compound's physical and chemical properties, such as solubility and electronic character.
Etherification is a common strategy to modify the hydroxyl functionalities. This can involve the formation of mono- or di-ethers. The Williamson ether synthesis, or variations thereof, is a typical method. For instance, reacting this compound with an alkyl halide in the presence of a base leads to the corresponding alkoxy derivatives. A specific example involves the etherification of a related compound, 2,7-dibromo-9,10-dihydroxyphenanthrene, with bromoethane (B45996) in the presence of sodium hydroxide (B78521) and dimethylformamide (DMF) to yield the diethoxy derivative. google.com Another method is the nucleophilic aromatic substitution reaction. Starting from 9,10-dihydroxyphenanthrene (B1203692), which can be prepared from the reduction of phenanthrenequinone, it can react with 4-fluoronitrobenzene using potassium carbonate as a base to form 9,10-bis(4-nitropheoxy)phenanthrene. acs.org This highlights how the diol functionality can serve as a nucleophile to create complex ether linkages. General processes for the selective monoetherification of dihydroxy aromatics, such as pyrocatechol, often utilize esters of alcohols as etherifying agents in the presence of an acid catalyst. google.com
Esterification converts the hydroxyl groups into ester functionalities, which can serve as protecting groups or introduce new properties. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method for this transformation. wikipedia.orgchemguide.co.uk This reaction is reversible, and water is removed to drive the equilibrium towards the product. wikipedia.org The formation of diacetates from 1,2-dihydroxy-1,2-dihydrophenanthrene has been documented, confirming the presence and reactivity of the two hydroxyl groups. scispace.com These reactions are crucial for creating derivatives with altered lipophilicity and for protecting the hydroxyl groups during multi-step syntheses. worldscientific.comlibretexts.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Etherification | Alkyl halide (e.g., Bromoethane), Base (e.g., NaOH), Solvent (e.g., DMF) | Alkoxy-phenanthrene | google.com |
| Etherification | 4-Fluoronitrobenzene, Base (K₂CO₃) | Aryloxy-phenanthrene | acs.org |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Reflux | Phenanthrenyl ester | wikipedia.orgchemguide.co.uk |
| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | Phenanthrenyl acetate | scispace.com |
Conjugation Reactions (e.g., Glycosylation)
In biological systems, this compound and its isomers undergo Phase II conjugation reactions, which are crucial for detoxification and excretion. nih.gov These reactions increase the water solubility of the molecule by attaching hydrophilic moieties to the hydroxyl groups.
Glycosylation , specifically glucuronidation and glucosylation, is a major conjugation pathway. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. uomus.edu.iq For the related isomer phenanthrene-9,10-catechol, metabolites such as O-mono-glucuronides have been identified. acs.org This suggests that this compound would undergo similar enzymatic reactions.
A specific enzymatic activity, 1,2-dihydroxy-phenanthrene glycosyltransferase , has been identified. ontosight.ai This enzyme catalyzes the reaction between this compound and UDP-glucose to form 2-hydroxy-1-phenanthryl-beta-D-glucopyranoside and UDP. doe.gov This demonstrates a highly specific biological pathway for the glycosylation of this compound. Fungal biotransformations using species like Mucor hiemalis have also proven effective in the glucosylation of phenanthrene (B1679779) derivatives, yielding O-β-d-glucosides. researchgate.netresearchgate.net
Other significant conjugation reactions include sulfonation and methylation. acs.org Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups, forming sulfate (B86663) conjugates. uomus.edu.iq Catechol-O-methyltransferase (COMT) can catalyze the methylation of one of the hydroxyl groups, using S-adenosyl methionine (AdoMet) as a methyl donor. acs.org These reactions often occur sequentially, leading to multiply conjugated metabolites. acs.org
| Conjugation Reaction | Enzyme Family | Co-substrate | Product | Reference |
| Glucosylation | Glycosyltransferase | UDP-glucose | 2-Hydroxy-1-phenanthryl-beta-D-glucopyranoside | ontosight.aidoe.gov |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Phenanthrenyl-glucuronide | uomus.edu.iqacs.org |
| Sulfonation | Sulfotransferase (SULT) | PAPS | Phenanthrenyl-sulfate | uomus.edu.iqacs.org |
| Methylation | Catechol-O-methyltransferase (COMT) | S-adenosyl methionine (AdoMet) | Methoxy-hydroxyphenanthrene | acs.org |
Role as a Precursor or Building Block in Complex Organic Synthesis
The structure of this compound makes it a valuable precursor or building block in both biosynthetic and synthetic chemical pathways. wikipedia.org Its defined stereochemistry and functional groups can be exploited to construct more complex molecular architectures.
In microbial metabolism, this compound is a key intermediate in the degradation of phenanthrene. researchgate.net Bacteria such as Mycobacterium aromativorans can perform dioxygenation of phenanthrene at the C-1,2 positions to form cis-1,2-dihydroxy-1,2-dihydrophenanthrene, which is then aromatized to this compound. nih.govresearchgate.net This diol can then undergo enzymatic ring cleavage, either through ortho- or meta-cleavage pathways. nih.govresearchgate.net For example, ortho-cleavage can yield products like 1-[(E)-2-carboxyvinyl]-2-naphthoic acid, which are further metabolized. researchgate.net This positions this compound as a central node in the branching pathways of PAH biodegradation. oup.com
In synthetic chemistry, the phenanthrene skeleton serves as a rigid, planar scaffold for creating novel materials. This compound, or its quinone equivalent, can be used as a starting material for building larger, functionalized molecules. For example, 9,10-dihydroxyphenanthrene (an isomer readily accessible from phenanthrenequinone) has been used to synthesize 9,10-bis(4-aminophenoxy)phenanthrene. acs.org This diamine monomer was subsequently polymerized with various dianhydrides to produce novel polyamides with specific optical properties, demonstrating the utility of the dihydroxyphenanthrene core as a foundational building block for advanced materials. acs.org The ability to functionalize the hydroxyl groups and the aromatic rings allows for the synthesis of a wide array of derivatives for applications in materials science and medicinal chemistry.
Environmental Transformation Pathways and Bioremediation Mechanisms Involving 1,2 Dihydroxyphenanthrene
Biodegradation in Contaminated Environmental Matrices (e.g., soil, wastewater)
The breakdown of phenanthrene (B1679779), and by extension its metabolite 1,2-dihydroxyphenanthrene, is actively studied in various environmental contexts, particularly in contaminated soil and wastewater treatment systems where PAHs accumulate.
In soil environments, both bacteria and fungi play a significant role. Fungi, such as those from the genus Trichoderma and white-rot fungi like Phanerodontia chrysosporium and Pleurotus ostreatus, often initiate the degradation process. scialert.netasm.orgresearchgate.netasm.org They typically secrete extracellular enzymes like monooxygenases that can attack the phenanthrene molecule. asm.orgethz.ch For instance, Phanerodontia chrysosporium can metabolize phenanthrene into various hydroxylated products. asm.org Some bacterial degradation pathways proceed via the initial dioxygenation at the C1 and C2 positions to form cis-1,2-dihydroxy-1,2-dihydrophenanthrene, which is then dehydrogenated to this compound. asm.orgmdpi.comoup.com This intermediate is subsequently cleaved, often leading to the formation of 2-hydroxy-1-naphthoic acid. nih.gov Studies on microbial consortia from petroleum-contaminated soil show that combinations of fungi and bacteria can enhance the assimilation of phenanthrene, with fungi facilitating the initial ring-opening and bacteria metabolizing the resulting smaller molecules. asm.org
In wastewater treatment plants, aerobic sludge is a rich source of microorganisms capable of degrading PAHs. A microbial consortium designated WZ-4, isolated from the aerobic sludge of the Weizhou wastewater treatment plant, demonstrated the ability to degrade 87.76% of phenanthrene (100 mg/L) within seven days under saline conditions. semanticscholar.org The metabolic pathway for this consortium was proposed to proceed through 3,4-dihydroxyphenanthrene to 1-hydroxy-2-naphthoic acid and then to 1,2-dihydroxynaphthalene, which enters the phthalic acid pathway. semanticscholar.org While this specific study highlights the 3,4-pathway, other bacteria isolated from such environments utilize the 1,2-pathway. For example, Stenotrophomonas maltophilia C6 has been shown to degrade phenanthrene via initial dioxygenation at the 1,2-C position, forming this compound. nih.gov The efficiency of degradation in these matrices depends on various factors including nutrient availability, aeration, pH, and the microbial communities present. researchgate.net
| Environmental Matrix | Key Microorganisms/Consortia | Observed Degradation Pathway/Metabolites | Degradation Efficiency | Reference |
| Contaminated Soil | Staphylococcus sp. strain PN/Y | Phenanthrene → cis-1,2-phenanthrenedihydrodiol → this compound → 2-hydroxy-1-naphthoic acid | Not specified | researchgate.net |
| Contaminated Soil | Ochrobactrum sp. strain PWTJD | Phenanthrene → this compound → 2-hydroxy-1-naphthoic acid → Salicylic (B10762653) acid → Catechol | Not specified | nih.govoup.com |
| Contaminated Soil | Fungal-bacterial consortium (e.g., LJD-29 and XH-1) | Fungi perform initial ring-opening; bacteria degrade intermediates. | Enhanced assimilation of phenanthrene compared to single strains. | asm.org |
| Wastewater Sludge | Microbial consortium WZ-4 | Phenanthrene → 3,4-dihydroxyphenanthrene → 1-hydroxy-2-naphthoic acid → 1,2-dihydroxynaphthalene → Phthalic acid | 87.76% of 100 mg/L phenanthrene in 7 days. | semanticscholar.org |
| Wastewater Sludge | Various enriched bacteria (Achromobacter, Pseudomonas, etc.) | Diverse degradation capabilities, with over 50% phenanthrene degradation observed. | >50% | frontiersin.org |
Co-Metabolism Phenomena in PAH Degradation
Co-metabolism is a process where microorganisms degrade a compound they cannot use as a primary energy source, in the presence of a growth-supporting substrate. This phenomenon is common in the bioremediation of complex pollutants like PAHs.
The degradation of phenanthrene can occur both when it is the sole source of carbon and energy and through co-metabolism. mdpi.com Some bacterial strains, like Pseudomonas chlororaphis 23aP, can utilize phenanthrene as a sole carbon source, but the presence of co-substrates like tryptone can enhance the process by increasing cell surface hydrophobicity, which may facilitate hydrocarbon uptake. mdpi.com
Mycobacterium species are well-known for their ability to co-metabolize PAHs due to the broad specificity of their ring-hydroxylating oxygenase enzymes. nih.gov For example, Mycobacterium sp. strain ELW1 co-metabolically degrades phenanthrene, producing a mixture of hydroxylated metabolites, including mono- and dihydroxylated phenanthrenes. nih.govnih.gov The formation of these metabolites occurs because the enzymes, induced by a primary growth substrate, can fortuitously oxidize the phenanthrene molecule. However, the degradation may be incomplete, leading to the accumulation of these intermediate products. nih.gov The presence of other PAHs can also influence degradation rates. In a study with four different bacteria, the addition of fluorene, fluoranthene, and pyrene (B120774) increased the mineralization of phenanthrene by Arthrobacter sulphureus RKJ4 and Brevibacterium sp. HL4, demonstrating a co-metabolic effect. nih.gov
The specific pathways activated during co-metabolism can vary. The enzymes involved, such as dioxygenases in Mycobacterium and Sphingomonas species, are capable of oxidizing PAHs with up to five rings, indicating a broad substrate range that is conducive to co-metabolism. nih.gov This broad specificity means that the initial attack on the phenanthrene ring, whether at the 1,2-, 3,4-, or 9,10-positions, can be influenced by the growth substrate and the specific enzymes induced.
Characterization of Microbial Communities for Phenanthrene Degradation
A diverse range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading phenanthrene. The specific metabolic pathway utilized, including the formation of this compound, is dependent on the species or even the strain.
Bacterial degradation of phenanthrene is well-documented across numerous genera. Initial enzymatic attack by bacteria typically involves a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, often forming a cis-dihydrodiol. mdpi.com
Stenotrophomonas maltophilia C6 : This strain degrades phenanthrene through multiple initial dioxygenation attacks on the 1,2-, 3,4-, and 9,10- positions. The attack at the 1,2-C position leads directly to the formation of this compound. nih.gov
Pseudomonas species : Various Pseudomonas strains are potent phenanthrene degraders. frontiersin.orgnih.govresearchgate.net P. chlororaphis 23aP is proposed to degrade phenanthrene via both 1,2- and 3,4-dihydroxyphenanthrene. mdpi.com Other Pseudomonas species metabolize phenanthrene through 1-hydroxy-2-naphthoic acid, which can be further degraded via either a phthalate (B1215562) or a naphthalene-like pathway. researchgate.netresearchgate.net
Sphingomonas species : These bacteria are frequently detected in PAH-contaminated soils. researchgate.net Sphingomonas sp. strain P2 was found to metabolize phenanthrene via initial dioxygenation at both the 1,2- and 3,4-positions. oup.com
Mycobacterium species : These bacteria can utilize multiple pathways. While some strains degrade phenanthrene via the K-region (9,10-positions), others attack the 3,4-positions. asm.orgnih.gov The formation of cis-1,2-dihydroxy-1,2-dihydrophenanthrene has also been reported in certain Mycobacterium strains, indicating a pathway that would proceed through this compound. nih.gov
Ochrobactrum species : Ochrobactrum sp. strain PWTJD degrades phenanthrene via 2-hydroxy-1-naphthoic acid, an intermediate formed from the cleavage of this compound. nih.govoup.com
Fungi also contribute significantly to phenanthrene degradation, although they often employ different enzymatic systems, such as cytochrome P450 monooxygenases and lignin-modifying enzymes (e.g., laccase, manganese peroxidase). asm.orgasm.org
Phanerodontia chrysosporium : This white-rot fungus degrades phenanthrene to various products, including monohydroxylated and dihydroxylated intermediates. asm.org
Trichoderma species : Trichoderma sp. S019, isolated from soil, can degrade phenanthrene, with a proposed pathway proceeding via dioxygenation at the 3,4-position. scialert.net
Pleurotus ostreatus : This ligninolytic fungus is also known to degrade phenanthrene. researchgate.net
The table below summarizes key microbial genera and their role in the degradation pathways of phenanthrene.
| Microbial Genus | Type | Key Degradation Pathway/Metabolites related to this compound | Reference |
| Stenotrophomonas | Bacterium | Initial dioxygenation at 1,2-C position to form This compound . | nih.gov |
| Pseudomonas | Bacterium | Proposed degradation via This compound , leading to 2-hydroxy-1-naphthoic acid. | mdpi.com |
| Sphingomonas | Bacterium | Can oxidize phenanthrene via initial dioxygenation at the 1,2-position, a precursor step to This compound . | oup.com |
| Ochrobactrum | Bacterium | Degrades phenanthrene via intermediates formed from the cleavage of This compound . | nih.govoup.com |
| Mycobacterium | Bacterium | Some strains form cis-1,2-dihydroxy-1,2-dihydrophenanthrene, the direct precursor to This compound . | asm.orgnih.gov |
| Staphylococcus | Bacterium | Strain PN/Y degrades phenanthrene via This compound to 2-hydroxy-1-naphthoic acid. | nih.govresearchgate.net |
| Arthrobacter | Bacterium | Utilizes phenanthrene as a sole carbon source, degrading it to intermediates like o-phthalic acid. | nih.gov |
| Trichoderma | Fungus | Degrades phenanthrene, typically via 3,4-position attack. | scialert.net |
| Phanerodontia | Fungus | Degrades phenanthrene into various monohydroxylated and dihydroxylated products. | asm.org |
Q & A
Q. What are the optimal synthetic routes for producing high-purity 1,2-dihydroxyphenanthrene, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via periodate oxidation of 1,2-phenanthrenequinone , followed by reduction. Key parameters include:
- Temperature : Maintain 25–30°C during oxidation to avoid side reactions.
- Solvent : Use aqueous methanol for solubility and stability of intermediates.
- Catalyst : Employ mild reducing agents (e.g., sodium dithionite) to minimize over-reduction.
Yields (~25%) are significantly higher than classical methods (e.g., Elbs persulfate oxidation, which yields ~2.8%) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Look for two hydroxyl proton signals (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–8.3 ppm).
- FT-IR : Identify hydroxyl stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry : The molecular ion peak should appear at m/z 210 (MW = 210 g/mol) .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound in soil bacteria, and how do they influence bioremediation strategies?
- Methodological Answer :
- Ring Cleavage : Pseudomonas strains use catechol 2,3-oxygenase (Fe²⁺-dependent) to cleave this compound into cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid .
- Downstream Metabolism : The product is converted to 1-hydroxy-2-naphthaldehyde via aldolase, then oxidized to 1-hydroxy-2-naphthoic acid (NAD-specific dehydrogenase). This enters the naphthalene pathway or phthalic acid pathway for mineralization .
- Experimental Design : Use cell-free extracts to isolate enzymes and monitor degradation via HPLC or GC-MS.
Q. How can researchers resolve contradictions in reported metabolic intermediates of this compound degradation?
- Methodological Answer :
- Analytical Cross-Validation : Combine isotopic labeling (¹⁴C-tracing) with LC-HRMS to distinguish between isomeric intermediates (e.g., 1-hydroxy-2-naphthoic acid vs. 2-hydroxy-1-naphthoic acid) .
- Enzyme Inhibition Studies : Use selective inhibitors (e.g., EDTA for metalloenzymes) to identify rate-limiting steps in pathways .
Q. What advanced analytical methods are suitable for quantifying trace levels of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices.
- Detection :
- HPLC-UV/Vis : Limit of detection (LOD) ~0.1 µg/L with a C18 column and methanol/water gradient.
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 210 and fragment ions (e.g., m/z 181 for hydroxyl loss) .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to study the photochemical reactivity of this compound?
- Methodological Answer :
- Photolysis Setup : Use a quartz immersion well with a high-pressure Hg lamp (λ = 254 nm).
- Control Variables :
- Dissolve in acetonitrile to minimize solvent interference.
- Monitor oxygen levels (aerobic vs. anaerobic) to assess ROS involvement.
- Product Analysis : Track quinone formation (e.g., 1,2-phenanthrenequinone) via UV-Vis spectroscopy (λ = 400–450 nm) .
Q. What computational tools can predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
